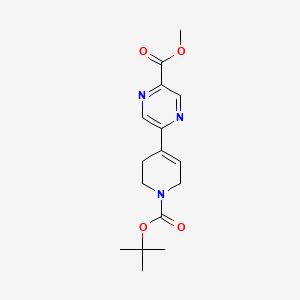
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate is a complex organic compound that features a pyrazine ring substituted with a methyl ester and a 1-Boc-1,2,3,6-tetrahydro-4-pyridyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazine Ring: Starting from a suitable precursor, such as a substituted diamine, the pyrazine ring is constructed through cyclization reactions.
Introduction of the Methyl Ester Group: The carboxyl group on the pyrazine ring is esterified using methanol in the presence of an acid catalyst.
Attachment of the 1-Boc-1,2,3,6-tetrahydro-4-pyridyl Group: This step involves the protection of the pyridine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the attachment to the pyrazine ring through nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of N-oxides.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can further undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
N-oxides: from oxidation.
Alcohols: from reduction.
Amines: from Boc deprotection.
科学的研究の応用
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected to reveal a reactive site that can form covalent bonds with target proteins, thereby modulating their activity. The pyrazine ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyrazine-2-carboxylate: is similar to other pyrazine derivatives with ester and Boc-protected amine groups.
Methyl 5-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)pyridine-2-carboxylate: is a closely related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness:
- The presence of both a pyrazine ring and a Boc-protected pyridyl group makes this compound unique in its structural and functional properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its versatility compared to similar compounds.
特性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC名 |
methyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-7-5-11(6-8-19)12-9-18-13(10-17-12)14(20)22-4/h5,9-10H,6-8H2,1-4H3 |
InChIキー |
LXJFKHNSPFQKQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



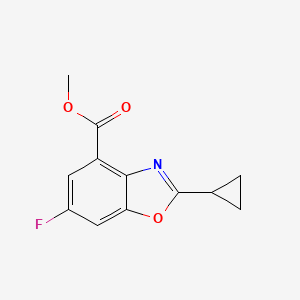
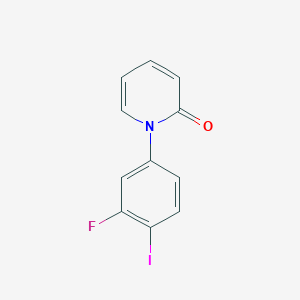
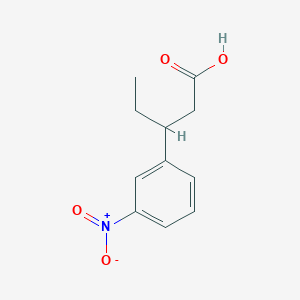
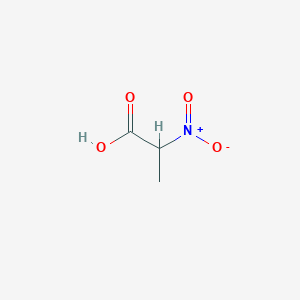


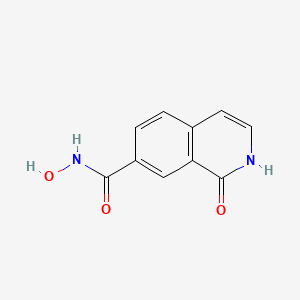

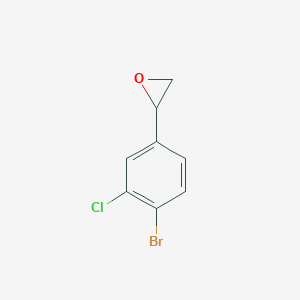
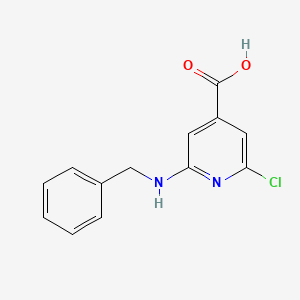

![tert-Butyl 4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8295211.png)

